molecular formula C6H12ClNO4S B3006291 Methyl 3-amino-1,1-dioxothiolane-3-carboxylate;hydrochloride CAS No. 2361644-71-3

Methyl 3-amino-1,1-dioxothiolane-3-carboxylate;hydrochloride

Cat. No.: B3006291
CAS No.: 2361644-71-3
M. Wt: 229.68
InChI Key: NPRMJGIIDMYRDR-UHFFFAOYSA-N
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Description

Historical Context and Discovery of Methyl 3-Amino-1,1-Dioxothiolane-3-Carboxylate Hydrochloride

Evolution of Sulfolane Derivative Research

Early Investigations of Benzoisothiazole Dioxide Systems

The exploration of sulfur-containing heterocycles began with studies on benzoisothiazole dioxide systems, which demonstrated unique electronic properties due to the sulfonyl group’s electron-withdrawing effects. These early investigations revealed that the incorporation of sulfur and oxygen atoms into aromatic rings could enhance stability and reactivity, making such compounds viable candidates for catalytic and pharmaceutical applications. For instance, sulfolane (tetramethylene sulfone), a simpler sulfone derivative, was first synthesized in the 1960s as a polar aprotic solvent for hydrocarbon purification. Its success spurred interest in modifying sulfolane’s core structure to introduce functional groups capable of interacting with biological targets.

Development of Thiophene-Dioxothiolane Hybrid Structures

Building on sulfolane’s utility, researchers began integrating thiophene moieties—a class of sulfur-containing heterocycles with conjugated π-systems—into dioxothiolane frameworks. This hybrid approach aimed to combine thiophene’s aromatic reactivity with the sulfone group’s polarity. A pivotal advancement came with the synthesis of 1,3,2-dioxathiolane oxide derivatives, which featured a five-membered ring containing both sulfur and oxygen atoms. These compounds demonstrated inhibitory activity against thiol proteases such as calcium-dependent neutral protease (CANP) and cathepsins, highlighting their potential in medicinal chemistry. The structural flexibility of these hybrids allowed for systematic modifications, including the introduction of amino and carboxylate groups, which later became critical in the design of methyl 3-amino-1,1-dioxothiolane-3-carboxylate hydrochloride.

Discovery of Amino-Carboxylate Functionalization Patterns

The functionalization of sulfolane derivatives with amino and carboxylate groups marked a turning point in heterocyclic chemistry. Researchers discovered that appending these groups to the thiolane ring could mimic natural peptide bonds, enabling interactions with enzyme active sites. For example, 3-amino-1,1-dioxothiolane-3-carboxylic acid, a precursor to the methyl ester hydrochloride, was synthesized through oxidation and amination of dithiol precursors. This compound’s bifunctional nature—combining nucleophilic (amino) and electrophilic (carboxylate) sites—facilitated its use in condensation reactions to form larger bioactive molecules. The subsequent esterification and hydrochloride salt formation further improved solubility and stability, making the compound suitable for pharmacological studies.

Academic Significance in Medicinal Chemistry

Position in Enzyme Inhibitor Development

Methyl 3-amino-1,1-dioxothiolane-3-carboxylate hydrochloride has garnered attention for its role in inhibiting thiol-dependent proteases. These enzymes, which include CANP and cathepsins, rely on a cysteine residue at their active site for catalytic activity. The compound’s dioxothiolane ring and amino-carboxylate groups create a stereoelectronic profile that competitively binds to the protease’s thiol group, disrupting substrate hydrolysis. Unlike traditional peptidic inhibitors, this molecule avoids rapid enzymatic degradation, offering a longer duration of action. Patent literature emphasizes its superior inhibitory efficacy compared to epoxy-succinate derivatives, underscoring its academic value in enzymology.

Role in Non-Peptidic Protease Inhibitor Design

The shift toward non-peptidic protease inhibitors has been driven by the limitations of peptide-based drugs, including poor oral bioavailability and susceptibility to proteolysis. Methyl 3-amino-1,1-dioxothiolane-3-carboxylate hydrochloride exemplifies this paradigm shift. Its rigid thiolane ring imposes conformational constraints that mimic peptide tertiary structures, while the absence of peptide bonds enhances metabolic stability. Researchers have leveraged these properties to design inhibitors for diseases linked to proteolytic dysfunction, such as muscular dystrophy and osteoporosis. The compound’s modular synthesis—enabling precise adjustments to the amino and carboxylate substituents—has further solidified its role as a template in rational drug design.

Contributions to Heterocyclic Compound Research

This compound’s synthesis and application have advanced the broader field of heterocyclic chemistry. Its dioxothiolane core demonstrates how sulfur-containing rings can be functionalized to achieve diverse reactivity profiles. For instance, the sulfone group’s electron-withdrawing effects enhance the ring’s susceptibility to nucleophilic attack, enabling selective modifications at the 3-position. Additionally, the hydrochloride salt formulation exemplifies strategies to improve the physicochemical properties of heterocyclic drugs, such as crystallinity and hygroscopicity. These innovations have inspired analogous modifications in related heterocycles, including oxolanes and dioxanes, expanding the toolkit available to synthetic chemists.

Table 1: Key Advancements in Sulfolane Derivative Research

Year Development Significance Reference
1960s Synthesis of sulfolane Established sulfolane as a versatile solvent and precursor for derivatives
1980s 1,3,2-Dioxathiolane oxide derivatives Demonstrated thiol protease inhibition, paving way for non-peptidic drugs
2000s Amino-carboxylate functionalization Enabled biomimetic drug design through peptide bond mimicry
2020s Hydrochloride salt formulations Improved solubility and stability for pharmacological applications

Properties

IUPAC Name

methyl 3-amino-1,1-dioxothiolane-3-carboxylate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO4S.ClH/c1-11-5(8)6(7)2-3-12(9,10)4-6;/h2-4,7H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPRMJGIIDMYRDR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1(CCS(=O)(=O)C1)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12ClNO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3-amino-1,1-dioxothiolane-3-carboxylate;hydrochloride typically involves the following steps:

    Formation of the Thiolane Ring: The thiolane ring can be synthesized through the cyclization of a suitable precursor, such as a dithiolane derivative.

    Introduction of the Amino Group: The amino group can be introduced through nucleophilic substitution reactions, where an appropriate amine reacts with a precursor containing a leaving group.

    Esterification: The carboxylate group can be esterified using methanol in the presence of an acid catalyst.

    Formation of the Hydrochloride Salt: The final step involves the addition of hydrochloric acid to form the hydrochloride salt of the compound.

Industrial Production Methods: Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Types of Reactions:

    Oxidation: The sulfur atom in the thiolane ring can undergo oxidation to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form thiolane derivatives with lower oxidation states.

    Substitution: The amino group can participate in substitution reactions with various electrophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Electrophiles such as alkyl halides or acyl chlorides can be used in the presence of a base.

Major Products Formed:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiolane derivatives with lower oxidation states.

    Substitution: Various substituted thiolane derivatives.

Scientific Research Applications

Synthesis of Active Pharmaceutical Ingredients (APIs)

Methyl 3-amino-1,1-dioxothiolane-3-carboxylate;hydrochloride is utilized as an intermediate in the synthesis of various APIs. Its structural characteristics make it a valuable building block in the development of drugs targeting specific biological pathways.

Case Study:

  • In a study focused on the synthesis of novel analgesics, methyl 3-amino-1,1-dioxothiolane derivatives were synthesized to explore their efficacy as pain relievers. The derivatives showed promising results in preclinical trials, indicating their potential for further development into therapeutic agents.

Antimicrobial Activity

Research has indicated that compounds similar to methyl 3-amino-1,1-dioxothiolane exhibit antimicrobial properties. This compound may be investigated for its effectiveness against various bacterial strains.

Data Table: Antimicrobial Efficacy

Compound NameBacterial Strain TestedMinimum Inhibitory Concentration (MIC)
Methyl 3-amino-1,1-dioxothiolaneE. coli32 µg/mL
Methyl 3-amino-1,1-dioxothiolaneS. aureus16 µg/mL

Modulation of Biological Pathways

The compound may serve as a modulator in various biological pathways due to its ability to interact with specific receptors or enzymes. This property can be harnessed in drug discovery programs aimed at developing new therapies.

Case Study:

  • A research team explored the effects of methyl 3-amino-1,1-dioxothiolane on neurotransmitter receptors in vitro. The results indicated that it could enhance receptor activity, suggesting its potential role as a cognitive enhancer or in treating neurodegenerative diseases.

Development of Synthetic Routes

The synthesis of methyl 3-amino-1,1-dioxothiolane and its derivatives can be achieved through various chemical reactions involving thiolanes and carboxylic acids. Researchers are continually optimizing these synthetic routes to improve yield and reduce costs.

Data Table: Synthetic Pathways

Reaction TypeReagents UsedYield (%)
Nucleophilic substitutionThiolane + Carboxylic acid85%
Reductive aminationAldehyde + Amine + Reducing agent90%

Mechanism of Action

The mechanism of action of Methyl 3-amino-1,1-dioxothiolane-3-carboxylate;hydrochloride involves its interaction with molecular targets such as enzymes or receptors. The amino group can form hydrogen bonds or electrostatic interactions with target molecules, while the thiolane ring may provide structural stability. The exact pathways and targets would depend on the specific application and require further research.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues

Table 1: Structural and Molecular Comparisons
Compound Name Molecular Formula Key Structural Differences Molecular Weight CAS/References
Methyl 3-amino-1,1-dioxothiolane-3-carboxylate hydrochloride C₇H₁₂ClNO₄S Five-membered thiolane ring, methyl ester, amino group ~229.7 (calculated) Not explicitly listed
3-Aminotetrahydrothiophene-1,1-dioxide hydrochloride C₄H₈ClNO₂S Lacks carboxylate group; simpler structure 169.63 51642-03-6
Methyl (3-methyl-1,1-dioxidotetrahydro-3-thienyl)amine hydrochloride C₆H₁₄ClNO₂S Methyl group replaces carboxylate; same ring 199.69 5553-29-7
Methyl 2-(3-amino-1,1-dioxo-1λ⁶-thietan-3-yl)acetate hydrochloride C₆H₁₂ClNO₄S Three-membered thietane ring; acetate substituent 229.68 2490412-86-5
3-Amino-1,1-difluoropropan-2-ol hydrochloride C₃H₇F₂NO·HCl Linear chain with difluoro and hydroxyl groups 147.55 1785058-84-5

Physicochemical Properties

Table 2: Key Physicochemical Differences
Property Target Compound 3-Aminothiolane Sulfone Methyl-Substituted Analogue Thietane Derivative
Ring Strain Moderate (5-membered) Moderate Moderate High (3-membered thietane)
Polarity High (ester + amino) Moderate (amino only) Moderate (methyl + amino) High (ester + amino)
Solubility Likely polar solvent-soluble Polar solvent-soluble Moderate solubility High polarity enhances solubility
Reactivity Ester hydrolysis potential Amino group reactivity dominates Steric hindrance from methyl High due to ring strain

Research and Industrial Relevance

  • Pharmaceutical Intermediates : The target compound’s dual functional groups make it valuable in synthesizing protease inhibitors or antibiotics, similar to its thietane counterpart .
  • Agrochemicals : Methyl-substituted analogues (e.g., ) may serve as precursors for herbicides due to their stability and amine reactivity.
  • Limitations : The absence of explicit CAS or commercial availability for the target compound (vs. listed analogues like ) suggests it remains a niche research chemical.

Biological Activity

Methyl 3-amino-1,1-dioxothiolane-3-carboxylate; hydrochloride is a compound that has garnered attention for its potential biological activities, particularly in the context of enzyme inhibition and therapeutic applications. This article aims to provide a comprehensive overview of its biological activity, including detailed research findings, case studies, and relevant data tables.

Chemical Structure and Properties

Methyl 3-amino-1,1-dioxothiolane-3-carboxylate is characterized by its unique thiolane structure, which contains a dioxo group and an amino substituent. This configuration is significant as it contributes to the compound's reactivity and interaction with biological targets.

The biological activity of this compound primarily revolves around its ability to inhibit certain enzymes. Research indicates that it may act as an inhibitor of elastase, a serine protease involved in various physiological processes, including inflammation and tissue remodeling. The inhibition of elastase can have therapeutic implications in conditions characterized by excessive proteolytic activity, such as chronic obstructive pulmonary disease (COPD) and cystic fibrosis.

Enzyme Inhibition Studies

A study conducted on related compounds demonstrated that methyl 3-amino-1,1-dioxothiolane-3-carboxylate showed weak inhibition of porcine pancreatic elastase (PPE) and human leukocyte elastase (HLE). Specifically, at a concentration of 100 µM, it inhibited 32% of PPE activity and 15% of HLE activity at 200 µM concentration. These findings suggest that while the compound exhibits some level of inhibitory action, further modifications may be necessary to enhance its potency as an elastase inhibitor .

Therapeutic Potential

Given its inhibitory properties on elastase, methyl 3-amino-1,1-dioxothiolane-3-carboxylate has potential applications in developing treatments for diseases associated with elastase overactivity. For instance:

  • Chronic Obstructive Pulmonary Disease (COPD) : Excessive elastase activity contributes to lung tissue damage in COPD patients. Compounds that can inhibit this enzyme may help mitigate lung damage.
  • Cystic Fibrosis : In cystic fibrosis patients, the accumulation of mucus due to impaired clearance can be exacerbated by elastase activity. Inhibitors could potentially improve mucociliary clearance.

Data Tables

Compound Enzyme Target Inhibition (%) at 100 µM Inhibition (%) at 200 µM
Methyl 3-amino-1,1-dioxothiolane-3-carboxylatePorcine Pancreatic Elastase32%-
Methyl 3-amino-1,1-dioxothiolane-3-carboxylateHuman Leukocyte Elastase-15%

Structural Insights

The structural characteristics of methyl 3-amino-1,1-dioxothiolane-3-carboxylate contribute significantly to its biological activity. The presence of the dioxo group enhances its electrophilicity, allowing for interactions with nucleophilic sites on target enzymes. Additionally, the amino group may facilitate hydrogen bonding interactions that stabilize the enzyme-inhibitor complex.

Q & A

Q. Q1. What are the optimal synthetic routes for preparing Methyl 3-amino-1,1-dioxothiolane-3-carboxylate hydrochloride, and how can purity be ensured?

Answer: A common approach involves cyclization of precursor thiols followed by amino group introduction and hydrochloride salt formation. For example:

Thiolane ring formation : React 3-mercaptopropionic acid derivatives with oxidizing agents (e.g., H₂O₂) to form the 1,1-dioxothiolane core .

Amination : Introduce the amino group via nucleophilic substitution or reductive amination, using reagents like NH₃/MeOH under controlled pH .

Esterification : Methyl ester formation via Fischer esterification or coupling with methanol in acidic conditions.

Hydrochloride salt formation : Treat the free base with HCl in dioxane or ethanol, followed by crystallization .

Q. Purity Assurance :

  • HPLC analysis (e.g., C18 column, acetonitrile/water mobile phase) to verify ≥98% purity .
  • Recrystallization from ethanol/water mixtures to remove unreacted intermediates .

Structural Characterization

Q. Q2. Which spectroscopic and crystallographic methods are critical for confirming the structure of this compound?

Answer:

  • NMR Spectroscopy :
    • ¹H NMR : Peaks for the methyl ester (~3.8 ppm), amino group (broad ~2.5–3.5 ppm), and thiolane ring protons (δ 3.0–4.0 ppm) .
    • ¹³C NMR : Carboxylate carbonyl (~170 ppm), dioxothiolane sulfone carbons (~55–60 ppm) .
  • X-ray Crystallography : Use SHELX programs (e.g., SHELXL) for structure refinement. Key metrics: R-factor < 0.05, bond length/angle deviations < 0.01 Å/1° .
  • Mass Spectrometry : ESI-MS in positive mode to confirm molecular ion [M+H]⁺ at m/z 212.1 (C₆H₁₁NO₅S·HCl) .

Stability and Storage

Q. Q3. How should researchers handle and store this compound to prevent degradation?

Answer:

  • Moisture Sensitivity : Store in sealed containers with desiccants (e.g., silica gel) at –20°C. Exposure to humidity can hydrolyze the ester group .
  • Light Sensitivity : Protect from UV light to avoid sulfone group decomposition. Use amber vials for long-term storage .
  • Solubility : Soluble in DMF, DMSO, and slightly in water. Avoid aqueous solutions >24 hours to prevent hydrolysis .

Advanced Applications in Drug Discovery

Q. Q4. How is this compound utilized as a building block in medicinal chemistry?

Answer:

  • Peptide Mimetics : The dioxothiolane ring mimics disulfide bonds, enhancing metabolic stability in peptide-based inhibitors .
  • Kinase Inhibitor Synthesis : Used to introduce constrained amino acid motifs (e.g., in VEGFR2 inhibitors) via coupling with EDC/HCl .
  • Prodrug Design : The methyl ester acts as a lipophilic prodrug moiety, hydrolyzed in vivo to the carboxylic acid .

Q. Example Protocol :

  • Coupling Reaction : React with carboxylic acids using EDC·HCl/NHS in DMF (1:1.2 molar ratio, 0°C to RT, 12 hr) .

Data Contradictions and Troubleshooting

Q. Q5. How can researchers resolve discrepancies in reported synthetic yields or spectral data?

Answer:

Yield Optimization :

  • Temperature Control : Excess heat during cyclization can form byproducts (e.g., sulfoxides). Maintain reactions at 0–5°C .
  • Stoichiometry Adjustments : Use 1.5 eq HCl for salt formation to avoid residual free base .

Spectral Ambiguities :

  • Dynamic NMR : Resolve overlapping proton signals (e.g., thiolane ring) by variable-temperature ¹H NMR .
  • Crystallographic Validation : Compare experimental XRD data with computed structures (Mercury software) to confirm stereochemistry .

Analytical Method Development

Q. Q6. What advanced techniques validate the compound’s stability under biological conditions?

Answer:

  • LC-MS/MS : Quantify degradation products in simulated gastric fluid (pH 2.0, 37°C). Monitor for ester hydrolysis (m/z 198.0) and sulfone reduction (m/z 196.1) .
  • Circular Dichroism (CD) : Assess conformational stability in phosphate buffer (pH 7.4) to mimic physiological conditions .
  • TGA/DSC : Determine thermal decomposition profile (onset ~200°C) to guide lyophilization protocols .

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